1,2-Dinitroglycerin-d5 chemical properties
1,2-Dinitroglycerin-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dinitroglycerin-d5 (d5-1,2-GDN) is a stable, isotopically labeled form of 1,2-dinitroglycerin (B1197951), a primary and pharmacologically active metabolite of the vasodilator drug, nitroglycerin (glyceryl trinitrate, GTN). Due to its chemical identity with the endogenous metabolite, but with a distinct mass, d5-1,2-GDN serves as an invaluable internal standard for quantitative bioanalytical studies. Its use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays allows for the precise and accurate measurement of 1,2-dinitroglycerin in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 1,2-Dinitroglycerin-d5.
Core Chemical Properties
The fundamental chemical properties of 1,2-Dinitroglycerin-d5 are summarized in the table below. These properties are essential for its use as a reference standard in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₃HD₅N₂O₇ | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| CAS Number | 2714484-73-6 | [2] |
| Synonyms | 3-Hydroxypropane-1,2-diyl-1,1,2,3,3-d5 dinitrate | [3] |
| Physical State | Typically supplied as a solution in acetonitrile | [1] |
| Storage Conditions | Store at -20°C for long-term storage | [1] |
| Purity (by HPLC) | Typically ≥98% | [1] |
| Isotopic Purity | Information not publicly available, typically >99% for deuterated standards. |
Metabolic Pathway of Nitroglycerin
1,2-Dinitroglycerin is a major metabolite formed during the biotransformation of nitroglycerin. This metabolic process is crucial for the pharmacological action of nitroglycerin, which involves the release of nitric oxide (NO), a potent vasodilator. The metabolic cascade is depicted in the diagram below.
Caption: Metabolic pathway of nitroglycerin to its dinitrate and mononitrate metabolites.
Signaling Pathway of Vasodilation
The vasodilatory effects of nitroglycerin and its active metabolites, including 1,2-dinitroglycerin, are mediated by the release of nitric oxide. NO activates a signaling cascade within vascular smooth muscle cells, leading to relaxation and an increase in blood vessel diameter.
Caption: Signaling pathway of nitric oxide-mediated vasodilation.
Experimental Protocols
General Synthesis of Deuterated Nitroglycerin Derivatives
A specific, detailed protocol for the synthesis of 1,2-Dinitroglycerin-d5 is not publicly available. However, a general approach can be inferred from the synthesis of nitroglycerin and other isotopically labeled compounds. The synthesis would likely involve the use of deuterated glycerol as a starting material.
Materials:
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Glycerol-d5
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Fuming Nitric Acid
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Concentrated Sulfuric Acid
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Dichloromethane
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Sodium Bicarbonate solution (5%)
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Anhydrous Magnesium Sulfate
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Silica (B1680970) Gel for column chromatography
Procedure:
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A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.
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Glycerol-d5 is added dropwise to the cooled and stirred nitrating mixture, maintaining a low temperature to control the exothermic reaction.
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After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.
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The reaction mixture is then poured onto crushed ice, and the crude deuterated nitroglycerin product is extracted with dichloromethane.
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The organic layer is washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude deuterated nitroglycerin.
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Purification of the dinitrate isomers from the crude product would typically be achieved using silica gel column chromatography with an appropriate solvent system.
Quantification of 1,2-Dinitroglycerin in Plasma using LC-MS/MS with 1,2-Dinitroglycerin-d5 as an Internal Standard
The following is a generalized protocol for the analysis of 1,2-dinitroglycerin in a biological matrix, employing d5-1,2-GDN as an internal standard. Specific parameters would need to be optimized for the particular instrumentation and matrix used.
Workflow Diagram:
Caption: Workflow for the quantification of 1,2-dinitroglycerin in plasma.
Methodology:
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Sample Preparation: A known volume of plasma is aliquoted. A precise amount of 1,2-Dinitroglycerin-d5 internal standard solution is added.
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Protein Precipitation: A protein precipitating agent, such as cold acetonitrile, is added to the plasma sample to precipitate proteins.
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Extraction: The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and internal standard, is transferred to a clean tube.
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Concentration: The supernatant is evaporated to dryness under a gentle stream of nitrogen.
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Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization, is used to separate 1,2-dinitroglycerin from other components.
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Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 1,2-dinitroglycerin and 1,2-Dinitroglycerin-d5 are monitored.
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Quantification: The concentration of 1,2-dinitroglycerin in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled compound and a constant concentration of the internal standard.
Spectroscopic Data (Representative)
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Due to deuteration, proton signals will be largely absent. Residual proton signals, if any, would appear in the regions characteristic of glycerin backbone protons, but with significantly reduced intensity and potentially altered multiplicity due to deuterium (B1214612) coupling. |
| ¹³C NMR | Signals corresponding to the three carbon atoms of the glycerol backbone are expected. The chemical shifts would be similar to those of non-deuterated 1,2-dinitroglycerin. Deuterium coupling may lead to splitting of the carbon signals into multiplets. |
| Mass Spectrometry (MS) | The molecular ion ([M-H]⁻ in negative ESI) would be observed at m/z 186.0. The isotopic pattern would be distinct from the non-deuterated analog due to the presence of five deuterium atoms. Fragmentation would likely involve the loss of nitrate (B79036) groups. |
| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the nitrate ester group (O-NO₂) are expected around 1630-1650 cm⁻¹ (asymmetric stretch) and 1270-1285 cm⁻¹ (symmetric stretch). C-D stretching vibrations would be observed around 2100-2250 cm⁻¹, replacing the C-H stretches seen in the non-deuterated compound. |
Conclusion
1,2-Dinitroglycerin-d5 is a critical tool for researchers in pharmacology and drug metabolism. Its use as an internal standard enables the reliable quantification of the active metabolite 1,2-dinitroglycerin, which is essential for pharmacokinetic and pharmacodynamic studies of nitroglycerin. While detailed synthetic and spectroscopic data for the deuterated compound are not widely published, the information provided in this guide offers a solid foundation for its application in a research setting. Further optimization of analytical methods will be necessary based on the specific experimental context and available instrumentation.
